

N-Benzyl-2-chloroacetamide CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Benzyl-2-chloroacetamide**

Cat. No.: **B079565**

[Get Quote](#)

An In-Depth Technical Guide to N-Benzyl-2-chloroacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Benzyl-2-chloroacetamide**, a key chemical intermediate in synthetic organic chemistry and drug discovery. The document details its fundamental properties, synthesis protocols, and its role as a precursor to various biologically active molecules.

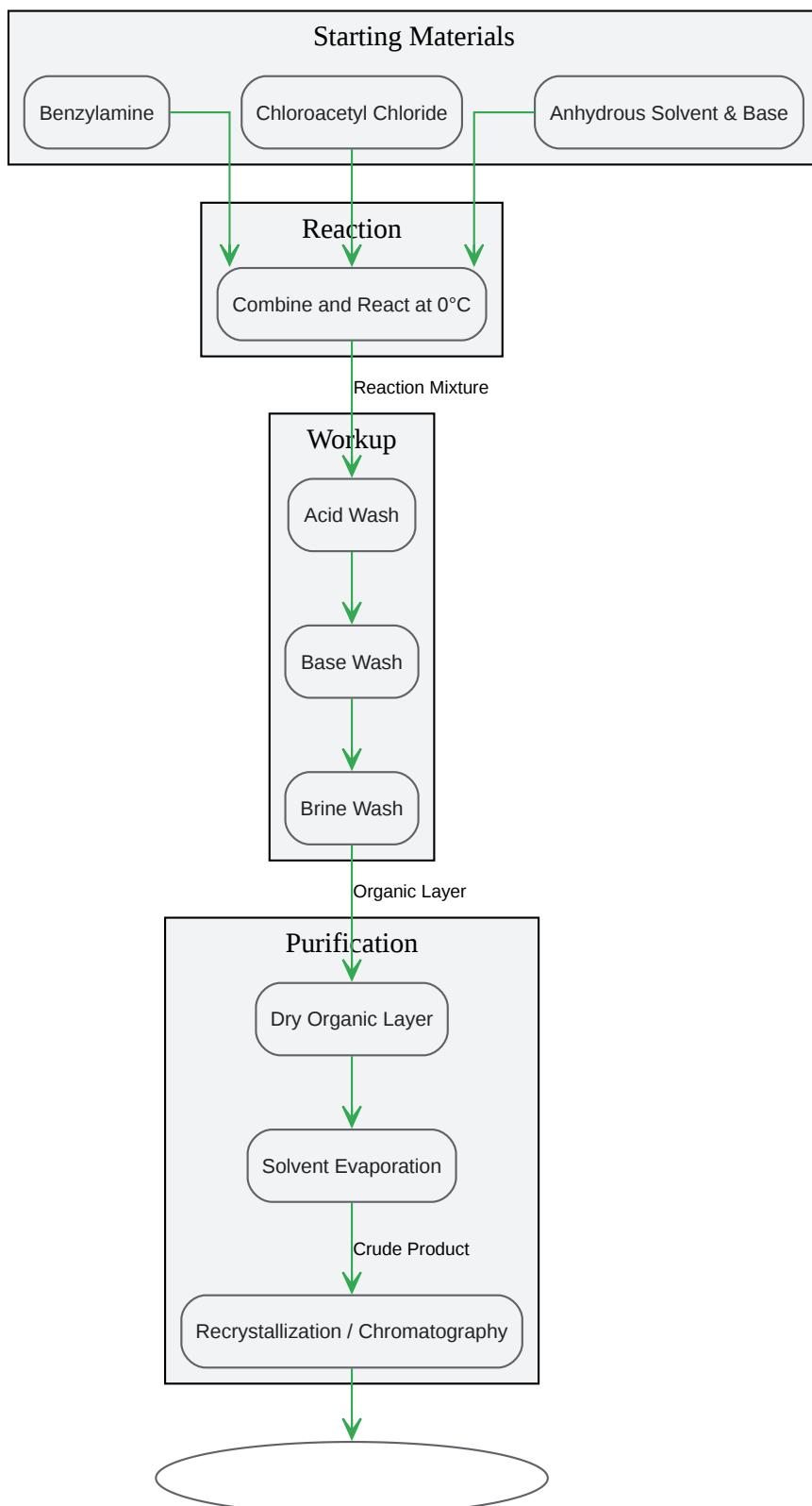
Core Properties of N-Benzyl-2-chloroacetamide

N-Benzyl-2-chloroacetamide is a solid organic compound at room temperature. Below is a summary of its key identifiers and physicochemical properties.

Property	Value
CAS Number	2564-06-9 [1]
Molecular Formula	C ₉ H ₁₀ ClNO [1]
Molecular Weight	183.63 g/mol [1]
IUPAC Name	N-benzyl-2-chloroacetamide [1]
Synonyms	2-Chloro-N-benzylacetamide, N-Chloroacetylbenzylamine [1]

Synthesis of N-Benzyl-2-chloroacetamide: An Experimental Protocol

N-Benzyl-2-chloroacetamide is typically synthesized via the acylation of benzylamine with chloroacetyl chloride. This reaction is a common method for forming amide bonds.


Materials:

- Chloroacetyl chloride
- Benzylamine
- Anhydrous solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)
- A non-nucleophilic base (e.g., triethylamine or pyridine)
- Ice bath
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
- Standard glassware for organic synthesis

Procedure:

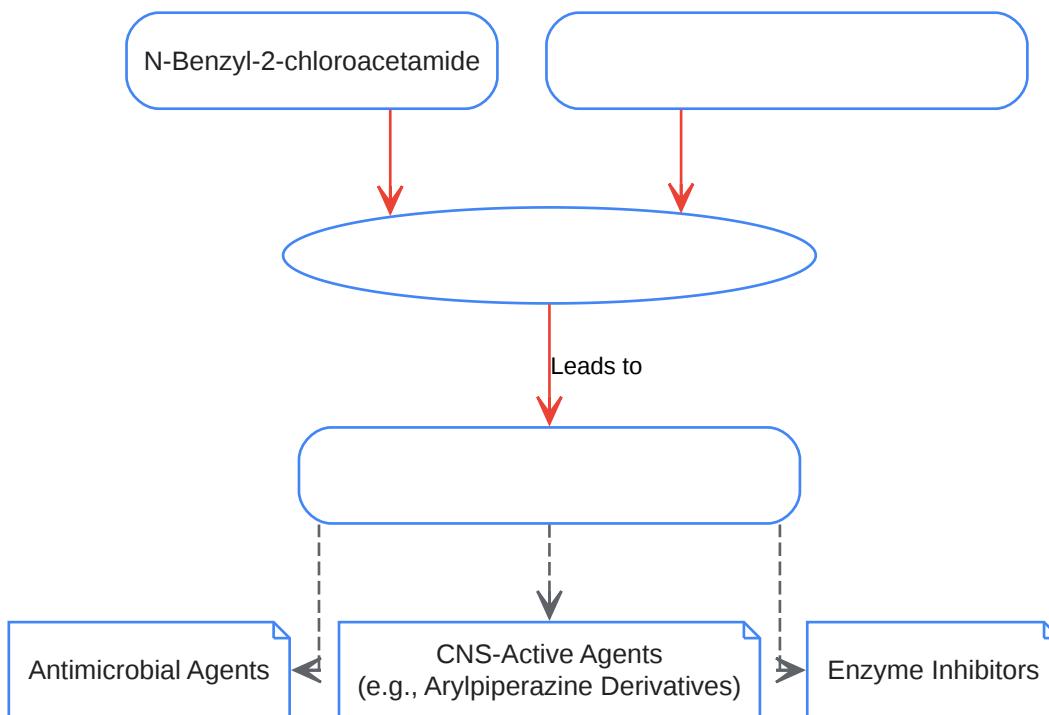
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine in the chosen anhydrous solvent. Cool the solution in an ice bath to 0°C.
- **Addition of Reagents:** While stirring vigorously, slowly add a solution of chloroacetyl chloride in the same anhydrous solvent to the cooled benzylamine solution. Concurrently, add the non-nucleophilic base to neutralize the hydrochloric acid byproduct that is formed during the reaction.
- **Reaction Monitoring:** The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
- **Workup:** Once the reaction is complete, the mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove unreacted amine and base, followed by a wash with a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.
- **Isolation and Purification:** The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography to yield pure **N-Benzyl-2-chloroacetamide**.

Below is a diagram illustrating the general workflow for the synthesis of **N-Benzyl-2-chloroacetamide**.

[Click to download full resolution via product page](#)

Synthesis Workflow for **N-Benzyl-2-chloroacetamide**

Role as a Chemical Intermediate in Drug Discovery


N-Benzyl-2-chloroacetamide is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The reactive chloroacetyl group allows for nucleophilic substitution reactions, enabling the attachment of various functional groups and the construction of diverse molecular scaffolds. Chloroacetamide derivatives, in general, have been investigated for a range of biological activities, including antimicrobial and herbicidal properties.

One notable application is in the synthesis of arylpiperazine derivatives, a class of compounds known to interact with central nervous system targets such as serotonin and dopamine receptors.

Experimental Protocol for the Synthesis of 2-[4-(Aryl substituted) piperazin-1-yl]-N-benzylacetamides:

- Reaction Setup: A mixture of **N-Benzyl-2-chloroacetamide**, the desired arylpiperazine, and a base such as potassium carbonate is prepared in a suitable solvent like acetonitrile.
- Reaction Conditions: The reaction mixture is stirred, often at an elevated temperature, to facilitate the nucleophilic substitution of the chlorine atom by the piperazine nitrogen.
- Workup and Purification: Upon completion, the reaction mixture is worked up to remove inorganic salts and unreacted starting materials. The product is then purified, typically by recrystallization or column chromatography, to yield the target 2-[4-(Aryl substituted) piperazin-1-yl]-N-benzylacetamide.

The following diagram illustrates the role of **N-Benzyl-2-chloroacetamide** as a key intermediate in the synthesis of biologically active compounds.

[Click to download full resolution via product page](#)

N-Benzyl-2-chloroacetamide as a Versatile Chemical Intermediate

Biological Context and Toxicological Profile

While **N-Benzyl-2-chloroacetamide** is primarily used as a synthetic intermediate, the broader class of chloroacetamides has been noted for its biological effects. Some chloroacetamide derivatives have demonstrated antimicrobial activity against various bacterial and fungal strains. The reactivity of the chloroacetyl group is believed to contribute to their mechanism of action, potentially through the alkylation of biological macromolecules.

Toxicological studies on some chloroacetamide herbicides have indicated potential for inducing oxidative stress and cytotoxicity. Therefore, appropriate safety precautions, including the use of personal protective equipment, should be employed when handling **N-Benzyl-2-chloroacetamide** and its derivatives in a laboratory setting. It is classified as harmful if swallowed and can cause skin and serious eye irritation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Benzyl-2-chloroacetamide | C9H10ClNO | CID 96233 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Benzyl-2-chloroacetamide CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079565#n-benzyl-2-chloroacetamide-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com